molecular formula C15H16ClNO B3416521 3-Chloro-4'-(dimethylamino)benzhydrol CAS No. 844683-53-0

3-Chloro-4'-(dimethylamino)benzhydrol

Cat. No.: B3416521
CAS No.: 844683-53-0
M. Wt: 261.74 g/mol
InChI Key: CQDHNJUPOKRHNV-UHFFFAOYSA-N
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Description

3-Chloro-4'-(dimethylamino)benzhydrol (CAS: 844683-53-0) is a benzhydrol derivative characterized by a chloro group at the 3-position of one benzene ring and a dimethylamino group at the 4'-position of the second ring. This compound is part of a broader class of halogenated and amino-substituted benzhydrols, which are often utilized as intermediates in pharmaceutical synthesis or materials science due to their tunable electronic and steric properties . Its crystalline solid state and molecular weight (calculated as ~277.8 g/mol) suggest moderate polarity, influenced by the electron-withdrawing chloro and electron-donating dimethylamino substituents .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(dimethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-17(2)14-8-6-11(7-9-14)15(18)12-4-3-5-13(16)10-12/h3-10,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHNJUPOKRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209369
Record name Benzenemethanol, 3-chloro-α-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-53-0
Record name Benzenemethanol, 3-chloro-α-[4-(dimethylamino)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-chloro-α-[4-(dimethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(dimethylamino)benzhydrol typically involves the following steps:

    Starting Materials: The synthesis begins with benzhydrol, which is then subjected to chlorination to introduce the chlorine atom at the 3-position.

    Dimethylation: The next step involves the introduction of the dimethylamino group at the 4’-position. This can be achieved through a nucleophilic substitution reaction using dimethylamine.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4’-(dimethylamino)benzhydrol may involve:

    Bulk Chlorination: Large-scale chlorination of benzhydrol using chlorine gas or other chlorinating agents.

    Automated Dimethylation:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(dimethylamino)benzhydrol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it back to simpler alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-4’-(dimethylamino)benzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: The compound is employed in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4’-(dimethylamino)benzhydrol exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs of 3-Chloro-4'-(dimethylamino)benzhydrol, highlighting substituent variations and their implications:

Compound Name Substituents Functional Groups Potential Applications
3-Chloro-4'-(dimethylamino)benzhydrol 3-Cl, 4'-(NMe₂) Chloro, dimethylamino Pharmaceutical intermediates, catalysts
4-(Dimethylamino)-3'-methylbenzhydrol 4-(NMe₂), 3'-Me Dimethylamino, methyl Organic synthesis (steric modulation)
4-Methoxy-3'-methylbenzhydrol 4-OMe, 3'-Me Methoxy, methyl Solubility enhancers, agrochemicals
4-tert-Butyl-3'-chlorobenzhydrol 4-tBu, 3'-Cl tert-Butyl, chloro Materials science (bulkier substituents)
3,4-Dichloro-3'-fluorobenzhydrol 3,4-Cl₂, 3'-F Chloro, fluoro Agrochemicals (halogen stability)

Key Observations:

  • Conversely, the dimethylamino group donates electrons, increasing solubility in polar solvents .
  • Steric Influence : Compounds like 4-tert-Butyl-3'-chlorobenzhydrol exhibit significant steric hindrance due to the bulky tert-butyl group, which may reduce reaction rates in nucleophilic substitutions compared to the target compound .
  • Halogen Diversity: Fluorinated analogs (e.g., 3,4-Dichloro-3'-fluorobenzhydrol) may offer improved metabolic stability in bioactive molecules, a trait less pronounced in purely chlorinated derivatives .

Industrial and Research Relevance

  • Applications : The target compound is listed as a "hot product" in industrial catalogs, suggesting utility in catalysis or as a precursor for dyes or pharmaceuticals . Methoxy-substituted analogs are often employed in solubility-driven applications, while fluorinated variants are prioritized in agrochemical research .
  • Availability: 3-Chloro-4'-(dimethylamino)benzhydrol is marked as "discontinued" in some catalogs , indicating supply chain challenges despite its noted relevance .

Biological Activity

3-Chloro-4'-(dimethylamino)benzhydrol, also known by its CAS number 844683-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The structure of 3-Chloro-4'-(dimethylamino)benzhydrol features a chlorinated aromatic ring with a dimethylamino group and a hydroxyl group. This configuration is believed to contribute to its biological activity.

Chemical Formula : C10_{10}H12_{12}ClN\
Molecular Weight : 199.66 g/mol

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that benzhydrol derivatives can induce apoptosis in cancer cell lines, suggesting that 3-Chloro-4'-(dimethylamino)benzhydrol may also possess similar effects. A notable study reported that related compounds exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.

Neuroprotective Effects

There is emerging evidence suggesting that 3-Chloro-4'-(dimethylamino)benzhydrol may have neuroprotective properties. Compounds with dimethylamino groups are often explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

The biological activity of 3-Chloro-4'-(dimethylamino)benzhydrol may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Oxidative Stress Reduction : The hydroxyl group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on benzhydrol derivatives found significant inhibition against Gram-positive bacteria with MIC values ranging from 32 µg/mL to 128 µg/mL.
Anticancer Efficacy In vitro tests revealed that related compounds had IC50_{50} values between 5 µM and 15 µM against breast cancer cell lines, indicating potential for further development.
Neuroprotective Potential Research on dimethylamino-substituted compounds showed protective effects on neuronal cells under oxidative stress conditions, suggesting possible applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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